molecular formula C18H16N2O2S B4960094 N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide

N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide

Cat. No. B4960094
M. Wt: 324.4 g/mol
InChI Key: PYZFKTDZJNIDTM-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide, commonly known as BZB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BZB is a thiazole derivative that has a benzamide moiety attached to it. The compound has a molecular weight of 337.43 g/mol and a melting point of 202-204 °C.

Mechanism of Action

The exact mechanism of action of BZB is not yet fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. BZB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BZB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process of new blood vessel formation. BZB has also been found to modulate various signaling pathways involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of BZB is its potent anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. BZB also exhibits potent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. However, the limitations of BZB include its low solubility in water and its potential toxicity to non-target organisms.

Future Directions

There are several future directions for the research and development of BZB. One potential direction is the development of new cancer therapies based on BZB. Another potential direction is the development of new herbicides based on BZB. Additionally, the development of new plant growth regulators based on BZB could help increase crop yields and improve agricultural sustainability. Finally, the development of new high-performance materials based on BZB could have applications in various fields such as aerospace, automotive, and electronics.

Synthesis Methods

The synthesis of BZB can be achieved through various methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-benzylthiazole. Another common method involves the reaction of 2-methoxybenzoyl chloride with 2-amino-5-benzylthiazole in the presence of a base such as triethylamine. The yield of the synthesis process is typically around 70-80%.

Scientific Research Applications

BZB has been extensively studied for its potential applications in various scientific fields. In medicine, BZB has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. BZB has also been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
In agriculture, BZB has been found to exhibit potent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. BZB has also been found to enhance the growth and yield of various crops, making it a potential candidate for the development of new plant growth regulators.
In material science, BZB has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of new high-performance materials.

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-18-19-12-14(23-18)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFKTDZJNIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide

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